molecular formula C7H9ClN4 B7981557 5-Hydrazinyl-1H-indazole hydrochloride CAS No. 1012879-50-3

5-Hydrazinyl-1H-indazole hydrochloride

Cat. No. B7981557
M. Wt: 184.62 g/mol
InChI Key: APSGXXUYIDEIGV-UHFFFAOYSA-N
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Patent
US08188113B2

Procedure details

To a solution of 1H-indazol-5-ylamine (20 g, 153 mmol) in cone. HCl (50 mL) was added an aqueous solution (50 mL) of NaNO2 (19 g, 158 mmol) at 0° C. and the resulting mixture was stirred for 1 h. A solution of SnCl2.2H2O (90 g, 306 mmol) in cone. HCl (70 mL), pre-cooled to 0° C., was then added. The reaction solution was stirred for 2 h at RT. The precipitate was filtered and washed with ether to yield (1H-indazol-5-yl)-hydrazine hydrochloride as a yellow solid, which was used for the next reaction without further purification.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
90 g
Type
reactant
Reaction Step Two
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([NH2:10])=[CH:7][CH:8]=2)[CH:3]=[N:2]1.[N:11]([O-])=O.[Na+].O.O.[Cl:17][Sn]Cl>Cl>[ClH:17].[NH:1]1[C:9]2[C:4](=[CH:5][C:6]([NH:10][NH2:11])=[CH:7][CH:8]=2)[CH:3]=[N:2]1 |f:1.2,3.4.5,7.8|

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
N1N=CC2=CC(=CC=C12)N
Step Two
Name
Quantity
90 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Step Three
Name
Quantity
70 mL
Type
solvent
Smiles
Cl
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture was stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was then added
STIRRING
Type
STIRRING
Details
The reaction solution was stirred for 2 h at RT
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
Cl.N1N=CC2=CC(=CC=C12)NN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.